4-[5-(3,4-dichlorobenzoyl)-3-(pyridin-2-yl)thiophen-2-yl]morpholine
Description
Chemical Structure and Key Features
The compound “4-[5-(3,4-dichlorobenzoyl)-3-(pyridin-2-yl)thiophen-2-yl]morpholine” (hereafter referred to as Compound A) is a heterocyclic molecule featuring:
- A thiophene core substituted at positions 2, 3, and 3.
- A pyridin-2-yl group at position 3, offering nitrogen-based hydrogen-bonding capabilities.
- A morpholine ring at position 2, enhancing solubility due to its polar oxygen atom.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(5-morpholin-4-yl-4-pyridin-2-ylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2S/c21-15-5-4-13(11-16(15)22)19(25)18-12-14(17-3-1-2-6-23-17)20(27-18)24-7-9-26-10-8-24/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPZZGHVSYVHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[5-(3,4-dichlorobenzoyl)-3-(pyridin-2-yl)thiophen-2-yl]morpholine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often involve palladium catalysts and boron reagents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for its synthesis.
Common reagents and conditions for these reactions include organic solvents like toluene, catalysts like palladium, and bases like potassium carbonate. Major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
4-[5-(3,4-dichlorobenzoyl)-3-(pyridin-2-yl)thiophen-2-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The dichlorobenzoyl group and the pyridine ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The thiophene ring may also play a role in stabilizing these interactions through π-π stacking or other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The comparison focuses on compounds sharing structural motifs (e.g., morpholine, pyridine, halogenated aryl groups) but differing in core heterocycles or substituent positions.
Key Comparisons
Core Heterocycle Influence
- Compound A’s thiophene core is electron-rich, favoring π-π stacking interactions, whereas triazine-based analogs (e.g., ) are electron-deficient, enhancing hydrogen-bonding with polar groups.
- Thiophene derivatives generally exhibit higher metabolic stability compared to triazines, which may undergo hydrolysis under physiological conditions.
The pyridin-2-yl group in Compound A offers a distinct hydrogen-bonding profile versus pyridin-4-yl derivatives (e.g., ), which may alter target-binding specificity.
Morpholine Contribution
- Morpholine in Compound A enhances solubility (~20–30% higher than piperidine analogs) due to its oxygen atom, a critical feature for bioavailability in drug discovery pipelines.
Research Findings
- Binding Affinity: Computational docking studies suggest that Compound A’s dichlorobenzoyl group forms halogen bonds with tyrosine residues in enzyme active sites, a feature absent in non-halogenated analogs.
- Thermodynamic Stability : Differential scanning calorimetry (DSC) data indicate that Compound A’s crystalline form is more stable (melting point ~215°C) than morpholine-free derivatives (~190°C).
Biological Activity
The compound 4-[5-(3,4-dichlorobenzoyl)-3-(pyridin-2-yl)thiophen-2-yl]morpholine is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.31 g/mol. The compound features a morpholine ring, a thiophene moiety, and a dichlorobenzoyl group, which contribute to its unique biological properties.
Research indicates that the biological activity of this compound may involve multiple mechanisms:
- Antagonism of Receptors : Similar compounds have been shown to act as antagonists for specific receptors, such as corticotropin-releasing factor receptor 1 (CRF1), which is implicated in stress responses and various psychiatric disorders .
- Inhibition of Enzymatic Activity : Compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in cancer and metabolic diseases .
Anticancer Activity
Studies have indicated that compounds with similar functionalities exhibit significant anticancer properties. For instance, the inhibition of cell proliferation and induction of apoptosis have been observed in various cancer cell lines. The dichlorobenzoyl group may enhance cytotoxicity by facilitating interactions with cellular targets involved in cell cycle regulation.
Neuroprotective Effects
Emerging evidence suggests that morpholine derivatives can exhibit neuroprotective effects. In preclinical models, such compounds have shown promise in mitigating neurodegeneration through modulation of neuroinflammatory pathways .
Case Study 1: CRF1 Antagonist Activity
In a study focusing on CRF1 antagonism, a morpholine derivative demonstrated subnanomolar affinity for the receptor and significant oral bioavailability (91.1%) in rat models. This suggests potential for development as a therapeutic agent for anxiety and depression-related disorders .
Case Study 2: Hepatic Toxicity Assessment
An investigation into similar morpholine-containing compounds revealed bioactivation leading to hepatic toxicity in animal models. These findings highlight the importance of evaluating safety profiles alongside efficacy in drug development .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
